molecular formula C27H30N4S B2432181 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea CAS No. 850933-90-3

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea

Cat. No.: B2432181
CAS No.: 850933-90-3
M. Wt: 442.63
InChI Key: FQOKSPCMGBNPBG-UHFFFAOYSA-N
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Description

1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea is a useful research compound. Its molecular formula is C27H30N4S and its molecular weight is 442.63. The purity is usually 95%.
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Properties

IUPAC Name

1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(2-phenylethyl)-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4S/c1-20-8-9-26-25(18-20)24(21(2)30-26)13-17-31(19-23-10-14-28-15-11-23)27(32)29-16-12-22-6-4-3-5-7-22/h3-11,14-15,18,30H,12-13,16-17,19H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOKSPCMGBNPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea is a thiourea derivative that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, integrating findings from various research sources.

Synthesis

Thiourea derivatives are synthesized through the reaction of isothiocyanates with amines or through the reaction of thiourea with various electrophiles. The specific compound can be synthesized by reacting a suitable indole derivative with a pyridine-containing thiourea under controlled conditions to yield the desired product.

Biological Activity Overview

Thiourea compounds, including the one discussed, exhibit a wide range of biological activities. These include:

  • Anticancer Activity : Several studies indicate that thiourea derivatives can inhibit the growth of cancer cell lines and reverse treatment resistance. For instance, compounds with similar structures have shown IC50 values ranging from 1.50 µM to 20 µM against various cancer types, including leukemia and solid tumors such as breast and pancreatic cancers .
  • Antioxidant Activity : Thiourea derivatives have demonstrated significant antioxidant potential. A related compound showed strong reducing ability in assays like ABTS and DPPH, indicating a capacity to scavenge free radicals effectively .
  • Anti-inflammatory Activity : Research has shown that thiourea derivatives can exhibit anti-inflammatory effects. In one study, compounds demonstrated 49.5% to 70.7% inhibition of inflammation compared to standard drugs like ibuprofen .

Case Study 1: Anticancer Properties

A recent study evaluated the anticancer effects of a series of thiourea derivatives, including those structurally related to our compound. Results indicated that these derivatives effectively inhibited cell proliferation in various cancer cell lines, with some achieving IC50 values as low as 1.50 µM against leukemia cells. The mechanisms involved included modulation of angiogenesis pathways and interference with cancer cell signaling .

Case Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of thiourea derivatives synthesized from indole precursors. The tested compounds exhibited significant scavenging activity against DPPH radicals, with IC50 values indicating strong potential for therapeutic applications in oxidative stress-related conditions .

Case Study 3: Anti-inflammatory Effects

In a comparative study, several thiourea compounds were tested for their anti-inflammatory activity. The results showed that certain derivatives could significantly reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .

Data Table: Biological Activities of Related Thiourea Derivatives

Compound NameActivity TypeIC50/LD50 ValuesReference
Compound AAnticancer1.50 µM
Compound BAntioxidant52 µg/mL (ABTS)
Compound CAnti-inflammatory70.7% inhibition
Compound DAntimicrobialLD50 = 67.9 ppm

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiourea derivatives, including the compound . The mechanism of action often involves the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival. For instance, compounds similar to 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenethyl-1-(pyridin-4-ylmethyl)thiourea have been shown to inhibit Aurora-A kinase, which is implicated in various cancers. In one study, a related thiourea compound exhibited an IC50 value of 25 nM against CDK2, indicating potent inhibitory activity against cancer cell lines such as H460 and A549 .

Anti-inflammatory Effects

Thiourea derivatives have also been investigated for their anti-inflammatory properties. The structure of This compound suggests potential interactions with inflammatory pathways. Research indicates that similar compounds can modulate the expression of pro-inflammatory cytokines and inhibit pathways such as NF-kB, thereby reducing inflammation .

Case Studies

Several case studies have documented the efficacy of thiourea derivatives in preclinical models:

StudyCompoundTargetIC50 ValueFindings
Insuasty et al. (2020)Thiourea derivativeAurora-A kinase25 nMSignificant inhibition in cancer cell lines
Zhang et al. (2020)Indole-based thioureaHepG-2 cells0.71 µMAntiproliferative activity observed
Puthiyapurayil et al. (2020)S-substituted thioureaMCF-7 cells15.54 µMPromising anti-proliferative results

Q & A

Q. Primary Methods :

  • NMR Spectroscopy : 1H and 13C NMR to confirm substituent positions (e.g., indole CH3 groups at δ 2.1–2.4 ppm, thiourea NH signals at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (calculated for C29H31N5S: 505.22 g/mol) .
  • HPLC : Purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm) .
    Advanced Cross-Validation : X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) for ambiguous proton assignments .

Advanced: How can researchers optimize reaction yields during thiourea formation?

Q. Methodological Approach :

  • Factorial Design : Screen variables (temperature, solvent polarity, stoichiometry) via a 23 factorial experiment to identify optimal conditions .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of amines, improving thiourea coupling efficiency .
  • In Situ Monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and minimize side products (e.g., symmetrical thioureas) .
    Case Study : A 15% yield increase was achieved by replacing EtOH with DMF at 50°C, reducing reaction time from 18 to 8 hours .

Advanced: How can conflicting data on the compound’s biological activity be resolved?

Conflict Example : Discrepancies in reported IC50 values for enzyme inhibition (e.g., 2 µM vs. 10 µM in similar assays).
Resolution Strategies :

Standardized Assays : Replicate studies under identical conditions (pH 7.4, 37°C, ATP concentration) to eliminate variability .

Molecular Docking : Compare binding poses of the compound’s indole and pyridine moieties with target active sites (e.g., kinase ATP-binding pockets) to validate mechanism hypotheses .

Metabolite Screening : Use LC-MS to check for in situ degradation (e.g., thiourea hydrolysis to ureas under acidic conditions) that may alter activity .

Advanced: What experimental designs are suitable for studying its stability under physiological conditions?

Q. Protocol :

pH Stability Study : Incubate the compound in buffers (pH 1–10, 37°C) for 24 hours. Monitor degradation via HPLC and identify byproducts (e.g., cleavage at the thiourea bond) .

Light/Oxidation Sensitivity : Expose to UV light (254 nm) or H2O2 (1 mM) and track decomposition kinetics using UV-Vis spectroscopy .

Plasma Stability : Incubate with human plasma (37°C, 1–6 hours) to assess esterase-mediated hydrolysis (if applicable) .
Data Interpretation : Half-life (t1/2) calculations and Arrhenius plots to predict shelf-life under storage conditions .

Advanced: How can computational methods guide SAR studies for this compound?

Q. Methodology :

QSAR Modeling : Correlate substituent effects (e.g., indole methylation, pyridine substitution) with bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Free Energy Perturbation (FEP) : Predict binding affinity changes upon modifying the phenethyl or pyridylmethyl groups .

ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reducing CYP450 inhibition by modifying the pyridine ring) .
Validation : Compare in silico results with experimental IC50 values and solubility data .

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